5-(4-Ethoxyphenyl)cyclohexane-1,3-dione CAS number and identifiers
An In-Depth Technical Guide to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione, a molecule of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not prominently listed in major chemical databases, this guide outlines its logical synthesis based on established, reliable methodologies for analogous compounds. We will delve into its chemical identity, a detailed synthesis protocol, its predicted properties, and its potential as a versatile building block in drug discovery and agrochemical research.
Chemical Identity and Structure
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione belongs to the family of 5-aryl-cyclohexane-1,3-diones. These molecules are characterized by a central cyclohexane-1,3-dione core, which exists in a dynamic equilibrium with its enol tautomers. This tautomerism is a critical feature, influencing the molecule's reactivity and its chelating properties. The substituent at the 5-position—in this case, a 4-ethoxyphenyl group—largely defines the molecule's specific physical properties and biological activities.
While the target compound itself is not widely cataloged, its core structure and analogs are well-documented. For context, several closely related compounds are listed in chemical registries.
The absence of a readily available CAS number for the ethoxy derivative suggests it is a compound for custom synthesis rather than a stock chemical, highlighting the importance of a robust and reproducible synthetic protocol.
Synthesis Protocol: A Two-Step Approach
The most logical and field-proven pathway to synthesize 5-(4-ethoxyphenyl)cyclohexane-1,3-dione involves a two-step process. First, the synthesis of a key precursor, 5-(4-hydroxyphenyl)cyclohexane-1,3-dione, is achieved via a Michael addition. This is followed by a classic Williamson ether synthesis to introduce the ethyl group.
Step 1: Synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (Michael Addition)
The formation of the 5-aryl-cyclohexane-1,3-dione core is efficiently accomplished through the Michael addition of a malonic ester to a chalcone-like intermediate, followed by an intramolecular Dieckmann or Claisen condensation. A common and effective method involves the reaction between 4-hydroxybenzaldehyde, malononitrile, and dimedone or cyclohexane-1,3-dione itself in the presence of a base. A well-established general procedure for this class of compounds provides the foundation for this step.[7][8]
safety data sheet (SDS) for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Safe Handling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione A Note on Data Synthesis: As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for the specific compo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
A Note on Data Synthesis: As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for the specific compound 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is not publicly available. This guide has been constructed by a Senior Application Scientist, synthesizing data from structurally similar compounds, including the parent molecule Cyclohexane-1,3-dione and the close analog 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. This weight-of-evidence approach is a standard practice in research environments for risk assessment of novel or less-documented chemicals.
Introduction: Understanding the Compound and Associated Risks
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is a dione derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyclohexane-1,3-dione core, suggests a specific reactivity and toxicological profile that necessitates careful handling. For researchers and drug development professionals, a proactive and informed approach to safety is paramount to mitigate risks and ensure the integrity of experimental work. This guide provides an in-depth analysis of the compound's likely hazards and outlines field-proven protocols for its safe use, storage, and disposal.
Chapter 1: Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) classifications of close structural analogs, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, with a potential for being harmful if swallowed.
The parent compound, cyclohexane-1,3-dione, is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4) and causes serious eye damage (Category 1). The methoxy analog, 5-(4-methoxyphenyl)cyclohexane-1,3-dione, is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3).[1] This suggests a combined hazard profile for the target compound.
Note: The most conservative classification for eye damage (Category 1) from the parent compound should be adopted until specific data is available.
Chapter 2: Risk Management and Exposure Control Workflow
A systematic approach to risk management is essential. The following workflow illustrates the decision-making process from initial hazard recognition to the implementation and review of control measures.
The Ascendant Trajectory of 5-Arylcyclohexane-1,3-dione Derivatives: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a significant leap towards the rational design of novel therapeutics. The 5-arylcyclohexane-1,3-dione core has emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers in agrochemicals, pharmaceuticals, and beyond. This technical guide provides an in-depth exploration of this chemical class, from its synthetic intricacies to its diverse biological activities and mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 5-arylcyclohexane-1,3-dione derivatives, fostering innovation and accelerating the journey from laboratory discovery to clinical application.
I. The Synthetic Landscape: Crafting the Core
The strategic synthesis of 5-arylcyclohexane-1,3-dione derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution patterns, scalability, and overall efficiency. Here, we dissect the prevalent methodologies, offering insights into their relative merits and practical considerations.
The Michael Addition-Claisen Condensation Tandem: A Classic Revisited
A cornerstone in the synthesis of this scaffold is the tandem Michael addition and subsequent intramolecular Claisen condensation. This approach offers a reliable and often high-yielding pathway to the desired cyclic dione.
Causality of Experimental Choices: The initial Michael addition of a cyclic 1,3-dione, such as dimedone, to an α,β-unsaturated carbonyl compound (a chalcone) is favored due to the high reactivity of the enolate generated from the dione under basic conditions. The subsequent intramolecular Claisen condensation is a thermodynamically driven cyclization that forms the stable six-membered ring. The choice of base and solvent is critical; a non-nucleophilic base like sodium ethoxide in a protic solvent like ethanol is commonly employed to facilitate both steps in a one-pot fashion, enhancing operational simplicity.
Representative Experimental Protocol: Synthesis of a 5-Aryl-7,7-dimethylcyclohexane-1,3-dione
Reaction Setup: To a solution of dimedone (1.40 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (0.68 g, 10 mmol).
Michael Addition: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate. To this, add a solution of the appropriately substituted chalcone (10 mmol) in ethanol (10 mL) dropwise over 15 minutes.
Claisen Condensation: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-arylcyclohexane-1,3-dione derivative.
One-Pot Syntheses: The Pursuit of Efficiency
The drive for more sustainable and efficient chemical processes has led to the development of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems derived from cyclohexane-1,3-diones. These strategies often involve the reaction of an aldehyde, a 1,3-dione, and a nitrogen or sulfur-containing nucleophile, and can be extended to the synthesis of the core 5-arylcyclohexane-1,3-dione scaffold itself.
Trustworthiness of the Protocol: The self-validating nature of these one-pot syntheses lies in the inherent reactivity of the starting materials, which are orchestrated to proceed in a specific sequence under a single set of reaction conditions. The success of these reactions hinges on the careful selection of catalysts and reaction media that promote each step of the cascade without interfering with subsequent transformations.
Comparative Analysis of Synthetic Routes
Synthetic Route
Key Reactants
Advantages
Disadvantages
Michael-Claisen Tandem
Cyclic 1,3-dione, Chalcone
Reliable, good yields, readily available starting materials.
Two distinct reaction steps, may require purification of intermediates in some cases.
One-Pot Multicomponent
Aldehyde, 1,3-dione, Nucleophile
High atom economy, operational simplicity, access to diverse derivatives.
Optimization of reaction conditions can be challenging, may result in complex product mixtures.
II. A Spectrum of Biological Activities: From Herbicides to Anticancer Agents
The 5-arylcyclohexane-1,3-dione scaffold has proven to be a fertile ground for the discovery of a wide array of bioactive molecules.
Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant application of these derivatives lies in their potent herbicidal activity, which stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biosynthesis of plastoquinone and tocochromanols in plants.
Mechanism of Action: The 1,3-dione moiety of the molecule is crucial for its inhibitory activity, as it chelates the ferrous ion in the active site of HPPD, effectively blocking substrate access and halting the catalytic cycle. The aryl substituent at the 5-position plays a vital role in modulating the compound's lipophilicity and electronic properties, thereby influencing its uptake, translocation, and binding affinity within the plant.
Caption: Inhibition of receptor tyrosine kinase signaling by 5-arylcyclohexane-1,3-dione derivatives.
Beyond kinase inhibition, these derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
Mechanism of Action: Treatment of cancer cells with certain 5-arylcyclohexane-1,3-dione derivatives leads to the activation of caspases, a family of proteases that execute the apoptotic program. This activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways by 5-arylcyclohexane-1,3-dione derivatives.
Antibacterial and Antifungal Activities
Several studies have reported the antibacterial and antifungal properties of 5-arylcyclohexane-1,3-dione derivatives, highlighting their potential as novel antimicrobial agents.
III. Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
Position of Substitution
Impact on Biological Activity
5-Aryl Ring
The nature and position of substituents on the aryl ring significantly influence activity. Electron-withdrawing groups can enhance herbicidal and anticancer activities in some cases. The overall lipophilicity of the aryl group is a key determinant of cell permeability and target engagement.
Cyclohexane Ring
Substitution on the cyclohexane ring, particularly at the 4- and 6-positions, can modulate the conformational flexibility of the molecule and its interaction with the target protein.
1,3-Dione Moiety
This moiety is generally considered essential for the biological activities observed, particularly for HPPD inhibition where it acts as a metal chelator.
IV. Experimental Workflows: From Bench to Biological Insight
To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel 5-arylcyclohexane-1,3-dione derivatives on cancer cell lines.
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO (100 µL) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay: A General Protocol
This protocol provides a framework for assessing the inhibitory activity of 5-arylcyclohexane-1,3-dione derivatives against a specific protein kinase.
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and an ATP solution. Prepare serial dilutions of the test compound.
Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
V. Future Directions and Concluding Remarks
The 5-arylcyclohexane-1,3-dione scaffold represents a remarkable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular targets for their anticancer and antimicrobial activities, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The in-depth understanding provided in this guide is intended to serve as a catalyst for such endeavors, ultimately translating the promise of these versatile molecules into tangible clinical benefits.
References
Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. The tests can also be used to help validate drug candidates that have shown efficacy in other preclinical tests. The experimental treatments and the standard treatments can be single drugs or drug combinations. The crossed-out arrows can be bypassed in specific situations (e.g., when the drug does not kill cancer cells through
Exploratory
The Pharmacophore Potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: A Technical Analysis
Executive Summary This technical guide analyzes the biological potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a lipophilic derivative of the privileged 1,3-dione scaffold. While often utilized as a synthetic inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the biological potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a lipophilic derivative of the privileged 1,3-dione scaffold. While often utilized as a synthetic intermediate for bioactive heterocycles (e.g., acridinediones), this molecule possesses intrinsic biological activity governed by its keto-enol tautomerism and metal-chelating capability.
Key applications identified include Tyrosinase Inhibition (medicinal/cosmetic), HPPD Inhibition (herbicidal), and Antimicrobial activity via membrane disruption. This guide provides a structural analysis, predicted mechanisms of action, and self-validating experimental protocols for researchers.
Chemical Identity & Structural Dynamics
The biological activity of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is dictated by its ability to exist in dynamic equilibrium. Unlike rigid pharmacophores, the 1,3-dione moiety undergoes keto-enol tautomerism, which is critical for its binding affinity to metalloenzymes.
Tautomeric Equilibrium
In physiological solution, the molecule exists as an equilibrium between the diketo form and the mono-enol form. The enol form is stabilized by an internal hydrogen bond and solvent interactions.
Diketo Form: Favored in non-polar solvents; essential for membrane permeation.
Enol Form: Acidic (pKa ≈ 4.5–5.5); forms a stable anion at physiological pH (7.4), which acts as a bidentate ligand for metal ions (Cu²⁺, Fe²⁺).
The 4-Ethoxyphenyl Moiety
The para-ethoxy substitution is a strategic lipophilic modification. Compared to the methoxy analog, the ethoxy group increases the partition coefficient (LogP), enhancing:
Bioavailability: Improved passive transport across lipid bilayers.
Hydrophobic Anchoring: Stronger Van der Waals interactions within the hydrophobic pockets of enzymes like Tyrosinase.
Research indicates that 5-substituted-1,3-cyclohexanediones are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.
Mechanism of Action
Tyrosinase is a copper-containing metalloenzyme.[1][2] The inhibition mechanism is competitive and reversible:
Chelation: The enolate anion of the 1,3-dione headgroup chelates the binuclear copper active site (CuA and CuB), displacing the histidine coordination or blocking oxygen access.
Anchoring: The 4-ethoxyphenyl tail occupies the hydrophobic substrate-binding pocket (valine/alanine rich), mimicking the tyrosine substrate.
Comparative Potency
Studies on analogous 5-phenyl-1,3-diones suggest that electron-donating groups (like ethoxy) at the para position enhance inhibitory activity compared to unsubstituted analogs, often exceeding the potency of Kojic acid (standard reference).
Visualization: Mechanism of Action
The following diagram illustrates the dual-binding mode (Chelation + Hydrophobic Interaction).
Caption: Dual-mode inhibition mechanism involving copper chelation by the dione core and hydrophobic anchoring by the ethoxy tail.
Mechanism: The molecule mimics the substrate p-hydroxyphenylpyruvate. The 1,3-dione moiety coordinates with the Fe²⁺ ion in the enzyme's active site, preventing the conversion of tyrosine to plastoquinone.
Effect: Depletion of plastoquinone leads to carotenoid deficiency, causing "bleaching" symptoms in treated plants.
Note: While potent, commercial herbicides usually require a 2-acyl substitution (triketone).[4] However, the 5-aryl-1,3-dione remains a valid lead structure for modification.
Experimental Protocols
Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
This protocol utilizes a Michael addition followed by decarboxylation. This route is preferred over the Hantzsch synthesis (which yields pyridines) for isolating the dione.
Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) kinetically for 10 mins.
Validation: The Control (Kojic Acid) must show IC₅₀ ≈ 15–20 µM. If >50 µM, the enzyme activity is compromised.
Synthetic Utility Diagram
The molecule serves as a "divergent intermediate." The following diagram maps its utility in generating complex bioactive scaffolds.
Caption: Divergent synthesis pathways transforming the core scaffold into high-value pharmacological targets.
References
Hassan, A. S., et al. (2018). Synthesis and antimicrobial activity of some new 5-substituted cyclohexane-1,3-dione derivatives.[5][6][7] Journal of Heterocyclic Chemistry. Link
Gharbi, C., et al. (2021).[8] Inhibition effects of synthesized cyclohexane-1,3-dione derivatives on the tyrosinase enzyme. ResearchGate.[9][10] Link
Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for β-triketones from Leptospermum scoparium.[3][4] Phytochemistry. Link
Jain, N., et al. (2013). Nanocatalyzed synthesis of bioactive acridinediones starting from 1,3-cyclohexanediones. Tetrahedron Letters. Link
European Patent Office. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates.[11][3][4][5][6][12][13][14] EP0195053A1. Link
synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from ethyl 4-ethoxybenzoate
An Application Note for the Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from Ethyl 4-ethoxybenzoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-step...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from Ethyl 4-ethoxybenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic pathway commences with the commercially available starting material, ethyl 4-ethoxybenzoate. This document is tailored for an audience of researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices and integrated characterization checkpoints. The synthesis leverages a logical sequence of classical organic reactions, including a Claisen condensation, a Michael addition, and a Dieckmann cyclization, to construct the target molecule.
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
Cyclohexane-1,3-dione derivatives are privileged scaffolds in organic synthesis, serving as versatile precursors for a wide array of natural products and bioactive molecules.[1][2] Their utility stems from the presence of a highly active methylene group and two carbonyl functionalities, which allow for diverse chemical modifications.[1] Compounds incorporating this skeleton exhibit a broad spectrum of biological activities, including herbicidal, anti-inflammatory, anti-tumor, and antiviral properties.[1][3]
The target molecule, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, incorporates an ethoxy-substituted aryl moiety, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates. This application note details a rational, three-step synthetic sequence to construct this valuable intermediate from ethyl 4-ethoxybenzoate.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, transforming the simple aromatic ester into the target cyclic dione.
Figure 1: High-level overview of the three-stage synthetic workflow.
Mechanistic Principles
The success of this synthesis relies on the precise execution of three fundamental carbon-carbon bond-forming reactions.
Claisen Condensation: This reaction joins two esters (or an ester and a ketone) via a new C-C bond. Here, the enolate of acetone acts as the nucleophile, attacking the carbonyl of ethyl 4-ethoxybenzoate to form a β-diketone.
Michael Addition: A cornerstone of organic synthesis, this reaction involves the 1,4-conjugate addition of a nucleophile (the enolate of the β-diketone) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[4][5][6] This step builds the carbon skeleton necessary for cyclization.
Dieckmann Cyclization: This is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[7][8][9][10] The reaction is driven by the formation of a stable five- or six-membered ring. In the final stage of our protocol, this cyclization is followed by acidic hydrolysis and decarboxylation to yield the target 1,3-dione.
Materials and Methods
Reagents
Reagent
Grade
Recommended Supplier
Ethyl 4-ethoxybenzoate
≥98%
Sigma-Aldrich
Acetone
Anhydrous, ≥99.5%
Sigma-Aldrich
Sodium Ethoxide (NaOEt)
≥95%
Sigma-Aldrich
Ethyl Acrylate
99%, contains stabilizer
Sigma-Aldrich
Absolute Ethanol
Anhydrous, 200 proof
Sigma-Aldrich
Toluene
Anhydrous, ≥99.8%
Sigma-Aldrich
Hydrochloric Acid (HCl)
37% (concentrated)
Fisher Scientific
Diethyl Ether
Anhydrous, ≥99%
Fisher Scientific
Ethyl Acetate
HPLC Grade
Fisher Scientific
Hexanes
HPLC Grade
Fisher Scientific
Sodium Sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
Equipment
Three-neck round-bottom flasks and single-neck flasks
Reflux condensers with drying tubes
Magnetic stirrers with heating capabilities
Inert atmosphere setup (Nitrogen or Argon)
Addition funnels
Rotary evaporator
Standard glassware for extraction and filtration (separatory funnels, Büchner funnels)
Thin-Layer Chromatography (TLC) plates and chamber
Analytical instrumentation: NMR, MS, IR spectrometers
Detailed Experimental Protocol
Causality Note: All steps involving strong bases like sodium ethoxide must be performed under an inert, anhydrous atmosphere to prevent quenching of the base and enolates by moisture.
Step 1: Synthesis of 1-(4-Ethoxyphenyl)butane-1,3-dione
Setup: Equip a 500 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen.
Base Preparation: To the flask, add sodium ethoxide (1.1 eq). Add 150 mL of anhydrous toluene via cannula.
Reagent Addition: In a separate dry flask, prepare a solution of ethyl 4-ethoxybenzoate (1.0 eq) and anhydrous acetone (1.5 eq) in 50 mL of anhydrous toluene.
Reaction: Slowly add the benzoate/acetone solution to the stirred suspension of sodium ethoxide at room temperature over 30 minutes. After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 6-8 hours.
Monitoring: Track the consumption of the starting ester using TLC (eluent: 4:1 Hexanes/Ethyl Acetate).
Work-up: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-diketone is typically used directly in the next step without further purification.
Step 2: Synthesis of the Michael Adduct
Setup: In a dry 500 mL flask under nitrogen, dissolve the crude 1-(4-ethoxyphenyl)butane-1,3-dione (1.0 eq) in 200 mL of absolute ethanol.
Catalyst: Add a catalytic amount of sodium ethoxide (0.1 eq) to the solution and stir until dissolved.
Reagent Addition: Add ethyl acrylate (1.2 eq) dropwise to the solution at room temperature.
Reaction: Stir the mixture at room temperature for 12-18 hours.
Monitoring: Monitor the formation of the higher-polarity adduct by TLC.
Work-up: Neutralize the catalyst by adding a few drops of glacial acetic acid. Remove the ethanol solvent using a rotary evaporator. The resulting crude oil is carried forward.
Step 3: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
Setup: To a 500 mL flask, add the crude Michael adduct from the previous step.
Cyclization: Add a solution of sodium ethoxide (2.0 eq) in 200 mL of absolute ethanol. Heat the mixture to reflux for 8-10 hours to drive the intramolecular cyclization.
Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of 6 M HCl. Caution: Gas evolution (CO₂) will occur. Once the initial reaction subsides, heat the acidic mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis and decarboxylation.
Isolation: Cool the mixture to room temperature, then place it in an ice bath for 1 hour. The product, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, should precipitate as a solid.
Purification: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
Characterization and Data
The final product should be characterized to confirm its identity and purity. Expected data for the analogous methoxy compound provides a reference.[11][12]
Parameter
Expected Result
Appearance
Off-white to pale yellow solid
Yield (Overall)
45-55% (typical for this multi-step sequence)
Melting Point
Compare to literature values for similar compounds (e.g., methoxy analog: 179.5-183.5 °C)[11]
¹H NMR (CDCl₃)
Signals for ethoxy group (t, ~1.4 ppm; q, ~4.0 ppm), aliphatic CH₂ and CH protons (~2.5-3.5 ppm), and aromatic protons (~6.9-7.2 ppm). Note: Keto-enol tautomerism may be observed.
¹³C NMR (CDCl₃)
Signals for aliphatic carbons (~30-50 ppm), ethoxy carbons (~15, 63 ppm), aromatic carbons (~115-160 ppm), and dione carbonyls (~200-210 ppm).
Mass Spec (ESI+)
[M+H]⁺ corresponding to C₁₄H₁₇O₃⁺
Workflow and Mechanism Visualization
Figure 2: Step-by-step experimental and processing workflow.
Safety and Handling
Sodium Ethoxide: Highly corrosive, flammable, and reacts violently with water.[13][14][15] Handle exclusively in an inert-atmosphere glovebox or under a robust stream of inert gas. Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[13] In case of fire, use dry chemical powder; do NOT use water.[15]
Flammable Solvents: Toluene, ethanol, diethyl ether, and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.
Ethyl Acrylate: Lachrymator and irritant. Handle only in a well-ventilated chemical fume hood.
Corrosive Acids: Concentrated HCl is highly corrosive and releases toxic fumes. Always handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.
References
Organic Syntheses Procedure. 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]
St. Paul's Cathedral Mission College, Department of Chemistry. CARBONYL COMPOUNDS. Available from: [Link]
Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available from: [Link]
Academia.edu. The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Available from: [Link]
RSC Publishing. First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications. Available from: [Link]
ResearchGate. (2020). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available from: [Link]
Scholars Research Library. (2012). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 4(2), 731-736. Available from: [Link]
Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available from: [Link]
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
CORE. Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Available from: [Link]
MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9264-9279. Available from: [Link]
Taylor & Francis Online. (2023, April 21). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. Available from: [Link]
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Available from: [Link]
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]
BuyersGuideChem. 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. Available from: [Link]
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
Application Note: Catalytic Diversification of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary & Scaffold Analysis 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (Compound 1 ) is a "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Structurally analogous to Dimedone but featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (Compound 1 ) is a "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Structurally analogous to Dimedone but featuring a lipophilic aryl tail, it serves as a versatile nucleophile for constructing complex fused ring systems, GABA analogs, and substituted resorcinols.
This guide details three high-value catalytic workflows to functionalize Compound 1 :
Pd-Catalyzed C(
)-Arylation: For accessing 2-aryl-1,3-diones (potential herbicide/drug pharmacophores).
Organocatalytic Asymmetric Michael Addition: For creating chiral quaternary centers with high enantioselectivity.
Oxidative Aromatization: Catalytic conversion to 5-substituted resorcinols.
Structural Insight: The Tautomeric Equilibrium
Understanding the reactivity of Compound 1 requires acknowledging its keto-enol equilibrium. In solution, the enol form is stabilized by intramolecular hydrogen bonding, rendering the C2 position highly nucleophilic (soft nucleophile), while the oxygen atoms act as hard nucleophiles.
Key Reactivity Rule: Catalytic methods must control Chemoselectivity (C- vs. O-alkylation) and Stereoselectivity (at C2 and C5).
Figure 1: Tautomeric equilibrium and ambident reactivity of 5-aryl-cyclohexane-1,3-diones.
Protocol A: Palladium-Catalyzed C(
)-Arylation
Objective: Selective installation of an aryl group at the C2 position to generate 2,5-diaryl-cyclohexane-1,3-diones.
Challenge: Preventing O-arylation and managing the steric bulk of the 5-aryl substituent.
Mechanistic Insight
Standard cross-coupling conditions often fail due to the catalyst poisoning by the acidic 1,3-dione. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, Mor-DalPhos) facilitates the reductive elimination step and favors C-coupling over O-coupling by steric guidance.
Purification: Flash chromatography on Silica Gel (Gradient: 0%
40% EtOAc in Hexanes).
Data Validation:
Parameter
Observation
Interpretation
| ¹H NMR | Disappearance of C2-CH₂ (approx.
3.5 ppm) | Successful substitution at C2. |
| ¹H NMR | New OH peak ( 6.0-14.0 ppm, broad) | Product exists in enol form. |
| MS (ESI) | [M+H]⁺ matches expected mass | Confirmation of adduct. |
Protocol B: Organocatalytic Asymmetric Michael Addition
Objective: Enantioselective addition of Compound 1 to nitroolefins to create a chiral quaternary center at C2.
Significance: This reaction breaks the symmetry of the dione and sets up two contiguous stereocenters (if the 5-position is resolved or influences the attack).
Mechanistic Insight
Bifunctional organocatalysts (Squaramides or Thioureas) activate the nitroolefin via H-bonding (LUMO lowering) while simultaneously orienting the enol of the 1,3-dione. This "soft-soft" interaction ensures exclusive C-alkylation.
Figure 2: Bifunctional activation mode for asymmetric Michael addition.
Objective: Oxidation of the cyclohexane-1,3-dione core to a 5-(4-ethoxyphenyl)resorcinol.
Application: Synthesis of biaryl scaffolds for liquid crystals or polymer precursors.
-Iodination followed by elimination of HI, repeated twice. DMSO acts as the oxidant to regenerate I₂ from HI (Kornblum-like cycle).
Quench: Cool and add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark red/brown to yellow/clear).
Extraction: Extract with EtOAc (3x).
Result: The product is the fully aromatic resorcinol.
References
Preparation of Cyclohexane-1,3-diones
El-Deeb, I. Y., et al. "Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System."[7] Journal of Organic Chemistry, 2017.[7] Link
Context: Describes the reverse reaction and equilibrium, relevant for understanding the stability of the core.
Pd-Catalyzed Arylation
Minuth, T., et al. "Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes." Organic Letters, 2020.[8][9] Link
Context: Definitive guide on Pd-catalyzed C-arylation of cyclic enones/diones, establishing the mechanism for chirality transfer and regio-control.
Organocatalytic Michael Addition
Manzano, R., et al. "Asymmetric synthesis of functionalized cyclohexanes... via a one-pot organocatalytic Michael–Michael–1,2-addition sequence."[10] Chemical Communications, 2014. Link
Context: Validates the use of squaramide catalysts for high enantioselectivity with cyclic 1,3-dicarbonyls.
General Reactivity of 5-Aryl-1,3-diones
PubChem Compound Summary for 5-Phenylcyclohexane-1,3-dione. Link
Context: Physical properties and safety d
Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and all catalysts before use. The dione core is a skin sensitizer; handle with appropriate PPE.
Strategic Cyclization of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Reagents, Mechanisms, and Protocols
An Application Guide for the Synthesis of Bio-active Scaffolds: This technical guide provides an in-depth exploration of synthetic strategies for the intramolecular cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione....
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Bio-active Scaffolds:
This technical guide provides an in-depth exploration of synthetic strategies for the intramolecular cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione. The resulting tetrahydrodibenzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and field-proven insights to guide experimental design and troubleshooting.
The cyclization of this precursor presents a classic challenge in synthetic chemistry: the formation of a C-C bond between an enolizable 1,3-dicarbonyl system and an electron-rich aromatic ring. The choice of reagent is paramount and dictates the reaction pathway, efficiency, and scalability. Here, we dissect three robust and distinct methodologies: Pummerer-type cyclization, direct acid-catalyzed electrophilic aromatic substitution, and modern palladium-catalyzed oxidative C-H/C-H coupling.
Chapter 1: Pummerer-Type Cyclization via Thionium Intermediates
The Pummerer rearrangement is a powerful transformation that converts a sulfoxide into an α-acyloxythioether.[1][2] Its intramolecular variant provides an elegant solution for the cyclization of β-ketosulfoxides, where a highly electrophilic thionium ion intermediate is trapped by a tethered nucleophile.[3][4] For the 5-(4-ethoxyphenyl)cyclohexane-1,3-dione system, this approach requires initial conversion to a β-ketosulfoxide, which then undergoes a cyclization cascade upon activation.
Mechanistic Rationale & Causality
The success of this strategy hinges on the generation of a potent electrophile precisely positioned for intramolecular attack by the electron-rich ethoxyphenyl ring.
Precursor Synthesis: The journey begins with the synthesis of a β-ketosulfoxide at the C2 position of the cyclohexane-1,3-dione ring. This is a critical prerequisite for the Pummerer cascade.
Activation: The sulfoxide is activated by an electrophilic reagent, typically a strong acid anhydride like trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac₂O).[1] The anhydride acylates the sulfoxide oxygen, forming an O-acylsulfonium species. This dramatically increases the acidity of the α-proton (at C2).
Thionium Ion Formation: A base, often the acetate or trifluoroacetate byproduct, abstracts the now highly acidic α-proton. This induces elimination of the acyloxy group, generating a key, highly electrophilic thionium ion intermediate.[3][5]
Intramolecular Cyclization: The electron-rich 4-ethoxyphenyl ring, acting as an internal nucleophile, attacks the thionium ion in an electrophilic aromatic substitution manner. This C-C bond-forming step is typically irreversible and drives the reaction forward.
Aromatization/Rearomatization: The resulting intermediate rearomatizes to furnish the stable, cyclized tetrahydrodibenzofuranone product.
The choice of activator is crucial; TFAA is significantly more reactive than Ac₂O and allows the reaction to proceed at lower temperatures, often minimizing side reactions.[1]
Visualization: Pummerer Cyclization Mechanism
Caption: Workflow for Pummerer-type cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylsulfinyl)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione
Objective: To prepare the necessary β-ketosulfoxide precursor for the Pummerer reaction.
Step 1 (Sulfenylation): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
Step 2: Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
Step 3: Add dimethyl disulfide (Me₂S₂) (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
Step 4 (Work-up): Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(methylthio) derivative.
Step 5 (Oxidation): Dissolve the crude thioether in methanol or dichloromethane. Cool to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
Step 6 (Work-up): Quench with a 10% aqueous solution of Na₂S₂O₃. Extract with dichloromethane (3x). Combine organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-ketosulfoxide.
Protocol 2: Pummerer Cyclization using Trifluoroacetic Anhydride (TFAA)
Objective: To effect the intramolecular cyclization to form the tetrahydrodibenzofuranone core.
Step 1: In a flame-dried flask under an inert atmosphere, dissolve the 2-(methylsulfinyl)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM).
Step 2: Cool the solution to 0 °C. Add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) dropwise via syringe.
Step 3: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Step 4 (Work-up): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous phase with DCM (2x).
Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6 (Purification): Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 8-ethoxy-3,4-dihydro-2H-dibenzofuran-1(9bH)-one.
Data Summary: Pummerer Reaction Activators
Activator
Typical Conditions
Relative Reactivity
Key Considerations
TFAA
DCM, 0 °C to RT
High
Highly effective, fast reaction times. Corrosive and moisture-sensitive.[1]
Ac₂O
Toluene or Ac₂O (solvent), reflux
Moderate
Classic conditions, less expensive. Requires higher temperatures, which may lead to side products.[1][2]
SOCl₂
DCM, 0 °C
High
Generates an α-chloro-thioether, which can be a useful intermediate.[1]
TMSOTf
DCM, with an amide additive
High
Used for stereoselective variants with chiral sulfoxides.[5]
Chapter 2: Direct Acid-Catalyzed Electrophilic Cyclization
A more direct approach involves treating the 5-(4-ethoxyphenyl)cyclohexane-1,3-dione precursor with a strong Brønsted or Lewis acid. This method leverages the inherent nucleophilicity of the enol tautomer of the dione and the susceptibility of the activated aryl ring to electrophilic attack.
Mechanistic Rationale & Causality
This reaction proceeds via a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts type) mechanism.
Enolization/Activation: In the presence of a strong acid, the cyclohexane-1,3-dione exists in equilibrium with its enol tautomer. The acid can also protonate one of the carbonyl oxygens, creating a highly activated electrophilic species.
Intramolecular Attack: The π-system of the electron-rich 4-ethoxyphenyl ring attacks the activated dione moiety (either the protonated carbonyl or the enol double bond). The ethoxy group strongly directs this attack to the ortho position.
Rearomatization: The resulting cationic intermediate (a Wheland-type intermediate) loses a proton to regenerate the aromaticity of the ethoxyphenyl ring, yielding the final cyclized product.
The choice of acid is critical. Superacids like trifluoromethanesulfonic acid (TfOH) are highly effective as they can promote the reaction under mild conditions.[6] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are also commonly used but often require higher temperatures.
Caption: Mechanism for direct acid-catalyzed cyclization.
Experimental Protocol
Protocol 3: Cyclization using Trifluoromethanesulfonic Acid (TfOH)
Objective: To achieve cyclization via a direct intramolecular Friedel-Crafts-type reaction.
Step 1: To a solution of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add trifluoromethanesulfonic acid (TfOH) (5-20 mol%) at room temperature.[6]
Step 2: Stir the mixture at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
Step 3 (Work-up): Upon completion, cool the reaction mixture to 0 °C and slowly pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ to neutralize the acid.
Step 4: Separate the layers and extract the aqueous phase with DCM (2x).
Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6 (Purification): Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Data Summary: Acid Catalysts for Intramolecular Cyclization
Acid Catalyst
Typical Conditions
Advantages
Disadvantages
TfOH
DCM or DCE, RT to 50 °C
Catalytic amounts, mild conditions, high yields.[6]
Expensive, highly corrosive.
PPA
Neat or in a high-boiling solvent, 80-120 °C
Inexpensive, effective for less reactive substrates.
High temperatures, harsh conditions, difficult work-up.
A modern and elegant strategy for this transformation is the use of palladium catalysis to forge the C-C bond via a direct, intramolecular dehydrogenative coupling of two C-H bonds—one on the aryl ring and one on the enolizable dione. This approach avoids the need for pre-functionalized starting materials (like sulfoxides or halides).
Mechanistic Rationale & Causality
This reaction follows a proposed Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, which is a subject of ongoing research. A plausible pathway involves:
C-H Activation/Coordination: The palladium(II) catalyst coordinates to the enolate of the dione and the aryl ring.
Cyclometalation: The catalyst mediates the cleavage of the aryl C-H bond (often the rate-determining step) to form a palladacycle intermediate.[7]
Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond and a Pd(0) species.
Catalyst Reoxidation: An oxidant (e.g., Ag₂CO₃, benzoquinone, or even O₂ from air) reoxidizes the Pd(0) back to the active Pd(II) state to complete the catalytic cycle.[8]
The success of this reaction is highly dependent on the precise combination of the palladium source, ligand, oxidant, and solvent, which must be carefully optimized.
Objective: To form the C-C bond via a dual C-H activation strategy.
Step 1: To a dry Schlenk tube, add 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (5-10 mol%), and the oxidant, such as silver(I) carbonate (Ag₂CO₃) (2.0 eq).
Step 2: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
Step 4: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
Step 5 (Work-up): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and silver salts.
Step 6: Wash the Celite® pad with additional ethyl acetate. Concentrate the combined filtrates under reduced pressure.
Step 7 (Purification): Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.
Data Summary: Palladium-Catalyzed Systems
Pd Source
Oxidant
Solvent
Key Considerations
Pd(OAc)₂
Ag₂CO₃, Cu(OAc)₂
Toluene, Dioxane
Common and effective system. Stoichiometric metallic oxidant required.
Pd(OAc)₂
Benzoquinone (BQ)
Acetic Acid, PivOH
BQ can act as a catalytic oxidant in the presence of a terminal oxidant.[8]
PdCl₂(MeCN)₂
O₂ (air)
DMSO, PivOH
Using air as the terminal oxidant is economically and environmentally advantageous but can be harder to optimize.
Conclusion and Strategic Selection
The choice of reagent for the cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione is a strategic decision guided by project goals and available resources.
The Pummerer-type cyclization is a robust, high-yielding method, but it requires a two-step sequence to first prepare the β-ketosulfoxide precursor. It is an excellent choice for complex molecule synthesis where reliability is paramount.
Direct acid catalysis is the most atom-economical and straightforward approach, often requiring only a catalytic amount of a strong acid. It is ideal for rapid analog synthesis and process chemistry, provided the substrate is stable to harsh acidic conditions.
Palladium-catalyzed C-H activation represents the cutting edge of synthetic efficiency, avoiding pre-functionalization. While powerful, this method often requires significant optimization of the catalyst, oxidant, and reaction conditions, making it well-suited for methodology development and projects where step-economy is the primary driver.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal strategy for advancing their drug discovery and development programs.
Padwa, A., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. Chemical Reviews, 119(14), 8701-8780. [Link]
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Zhang, X., et al. (2025). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Organic & Biomolecular Chemistry. [Link]
Donnelly, D. J. A., & Gilchrist, T. L. (2008). Product Class 3: Dibenzofurans. In Science of Synthesis (Vol. 10, pp. 125-174). Thieme. (Note: Access may require institutional subscription.)
ResearchGate. General preparation of dibenzofurans and examples of bioactive benzofuran natural products. [Link]
Padwa, A., et al. (2000). Using the Pummerer Cyclization−Deprotonation−Cycloaddition Cascade of Imidosulfoxides for Alkaloid Synthesis. The Journal of Organic Chemistry, 65(8), 2383-2393. [Link]
Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870.
YouTube. Pummerer Rearrangement: An Overview. [Link]
RSC Publishing. ChemComm. (Note: A general reference to a journal where such reactions might be published, as seen in a search snippet.) [Link]
Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]
Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3345. [Link]
Cikotiene, I., et al. (2013). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry, 9, 1046-1051. [Link]
Procter, D. J., et al. (2012). Development of a Pummerer-type cyclisation for the synthesis of analogues of the anti-tumour natural product ecteinascidin 597. University of Manchester. [Link]
Laitalainen, T., et al. (1983). Formation of 1,3-oxaselenoles via Pummerer reaction in selenium dioxide oxidation of cyclic 1,2- and 1,3-diketones... Journal of the Chemical Society, Perkin Transactions 1, 333-340. [Link]
Takeda, T., et al. (1998). Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. Journal of the Chemical Society, Perkin Transactions 1, 1523-1529. [Link]
Vasil'ev, A. V., et al. (2016). (CF₃CO)₂O/CF₃SO₃H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 12, 1788-1794. [Link]
Lee, P. H., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392-5395. [Link]
ResearchGate. Reaction mechanism of the oxidative cyclization with the first and.... [Link]
Singh, M. S., & Singh, A. K. (2016). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Organic & Medicinal Chemistry International Journal, 1(2). [Link]
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Brandt, J. D., & Little, R. D. (2005). Oxidative Cyclizations and the Synthesis of Lactones: A Streamlined Synthesis of epi-Crobarbatic Acid. (Note: A specific example of oxidative cyclization.) [Link]
Tang, M. C., & Tang, Y. (2019). Oxidative Cyclization in Natural Product Biosynthesis. Accounts of Chemical Research, 52(4), 969-982. [Link]
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
Donohoe, T. J., & Tatton, M. R. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2108-2123. [Link]
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de la Torre, A. F., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 54. [Link]
Technical Support Center: Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. My insights are drawn from extensive experience in synthetic organic chemistry and are aimed at providing practical, actionable advice to ensure the success of your experiments.
I. Synthesis Overview: The Michael-Dieckmann Approach
The most common and reliable method for synthesizing 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione involves a tandem Michael addition and Dieckmann condensation. This powerful sequence begins with the reaction of a Michael acceptor, typically an α,β-unsaturated ester, with a Michael donor, such as diethyl malonate. The resulting intermediate then undergoes an intramolecular cyclization to form the desired cyclohexane-1,3-dione ring system.
A typical synthetic route starts with a Knoevenagel condensation between 4-ethoxybenzaldehyde and diethyl malonate to form diethyl 2-(4-ethoxybenzylidene)malonate.[1][2] This intermediate then serves as the Michael acceptor for the conjugate addition of a nucleophile like the enolate of acetone or another suitable donor. The subsequent intramolecular Dieckmann condensation of the adduct, followed by hydrolysis and decarboxylation, yields the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis, providing step-by-step solutions to get your reaction back on track.
Issue 1: Low Yield of the Desired Product
Question: My final yield of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the potential culprits and their remedies:
Incomplete Knoevenagel Condensation: The initial formation of the α,β-unsaturated ester is critical. If this reaction is sluggish, it will naturally lead to a lower overall yield.
Troubleshooting:
Catalyst Choice: Weakly basic amines like piperidine or pyrrolidine are often used as catalysts.[2] Ensure your catalyst is fresh and used in the correct stoichiometric amount.
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.
Reaction Time and Temperature: Monitor the reaction by TLC. If the starting materials are still present after the recommended reaction time, consider extending it or slightly increasing the temperature.
Inefficient Michael Addition: The conjugate addition is the key bond-forming step for the cyclohexane backbone.
Troubleshooting:
Base Selection: A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is typically used to generate the enolate of the Michael donor.[3] The choice of base should be compatible with the solvent and reactants.
Stoichiometry: Ensure a slight excess of the Michael donor is used to drive the reaction forward.
Temperature Control: Michael additions are often performed at low temperatures (0 °C to room temperature) to minimize side reactions.[3]
Poor Dieckmann Condensation and Decarboxylation: The final cyclization and removal of the ester group can be problematic.
Troubleshooting:
Hydrolysis Conditions: Acid- or base-catalyzed hydrolysis is required to convert the ester to a carboxylic acid prior to decarboxylation.[4][5][6] Harsh conditions can lead to degradation. A two-step process of saponification with a base followed by careful acidification and heating is often effective.[4]
Decarboxylation Temperature: The decarboxylation step requires heating.[7][8] However, excessive heat can lead to decomposition. Monitor the reaction for CO2 evolution and use the minimum temperature necessary for a steady reaction.
Issue 2: Presence of an Unexpected Side Product
Question: My NMR spectrum shows a significant peak that does not correspond to the desired product. What could this impurity be?
Answer: The formation of side products is a common challenge. Here are some of the most likely culprits and how to identify and prevent them:
Bis-Michael Adduct: This occurs when a second molecule of the Michael acceptor reacts with the initial Michael adduct.
Identification: The mass spectrum will show a molecular weight corresponding to the addition of a second molecule of diethyl 2-(4-ethoxybenzylidene)malonate. The ¹H NMR will show more complex and overlapping signals in the aliphatic region.
Prevention:
Control Stoichiometry: Use a slight excess of the Michael donor to ensure the acceptor is consumed.
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate of the donor. This maintains a low concentration of the acceptor and favors the desired 1:1 adduct.
Self-Condensation of the Michael Donor: If the Michael donor has two acidic protons, it can undergo self-condensation, especially in the presence of a strong base.
Identification: This will result in a variety of byproducts, often leading to a complex mixture that is difficult to characterize by NMR alone. GC-MS or LC-MS can be helpful in identifying the components.
Prevention:
Temperature Control: Keep the reaction temperature low during the deprotonation of the Michael donor.
Base Selection: Use a base that is strong enough to deprotonate the donor but not so strong as to promote self-condensation.
Incomplete Hydrolysis/Decarboxylation Products: If the final steps are not carried out to completion, you may isolate intermediates.
Identification:
Intermediate Ester: The presence of an ethyl ester group will be evident in the ¹H NMR (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and ¹³C NMR (signals around 60 and 14 ppm).
Intermediate Carboxylic Acid: A broad singlet in the ¹H NMR above 10 ppm is characteristic of a carboxylic acid proton.
Prevention:
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the hydrolysis and decarboxylation steps.
Sufficient Reaction Time and Temperature: Ensure adequate time and temperature for these transformations to go to completion.
Experimental Protocol: Purification by Column Chromatography
If side products are present, purification by column chromatography is often necessary.[3][9][10]
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Loading: Carefully load the adsorbed crude product onto the top of the column.
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Michael addition step?
A1: Sodium ethoxide in ethanol is a commonly used and effective base for the Michael addition of diethyl malonate.[11] It is important that the alkoxide base matches the alcohol of the ester to prevent transesterification.
Q2: How can I minimize the formation of the bis-Michael adduct?
A2: As mentioned in the troubleshooting guide, slow, controlled addition of the Michael acceptor to the enolate of the Michael donor is crucial. Maintaining a slight excess of the donor also helps to suppress this side reaction.
Q3: My reaction mixture turns dark brown. Is this normal?
A3: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or polymerization, especially during the Knoevenagel condensation or if the reaction is overheated.[12] It is important to maintain careful temperature control throughout the synthesis.
Q4: Can I use a different malonic ester, such as dimethyl malonate?
A4: Yes, other malonic esters can be used. However, you must use the corresponding alkoxide base (e.g., sodium methoxide for dimethyl malonate) to avoid transesterification. The reaction conditions may also need to be re-optimized.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
IV. Visualizing the Reaction and Troubleshooting
Main Reaction Pathway
Caption: The main synthetic route to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.
Common Side Reactions
Caption: Common side reactions encountered during the synthesis.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
V. Quantitative Data Summary
Parameter
Recommended Condition
Potential Issue if Deviated
Knoevenagel Catalyst
Piperidine or Pyrrolidine (catalytic)
Slow or incomplete reaction.
Michael Addition Base
Sodium Ethoxide (in Ethanol)
Incomplete reaction, side reactions.
Reaction Temperature
0 °C to Room Temperature
Increased side product formation.
Hydrolysis
Stepwise: 1. Base (e.g., NaOH) 2. Acid (e.g., HCl)
Incomplete reaction, product degradation.
Decarboxylation Temp.
Gentle heating (monitor CO2 evolution)
Product decomposition at high temps.
VI. References
Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
Scribd. (n.d.). Overview of Robinson Annulation Mechanism. Retrieved from [Link]
ChemTalk. (2023, October 12). Robinson Annulation. Retrieved from [Link]
Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Retrieved from
National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
Academia.edu. (n.d.). The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Retrieved from [Link]
Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. Retrieved from
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a),.... Retrieved from [Link]
Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic .... Retrieved from
Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
Patent 0195053. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. Retrieved from [Link]
Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate,. Retrieved from [Link]
Acta Chimica Slovenica. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Retrieved from [Link]
improving solubility of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione for bioassays
Compound: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione[1] Technical Overview & Physicochemical Profile[1][2][3][4][5] Welcome to the technical guide for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-EPCH...
Welcome to the technical guide for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-EPCHD ). This molecule presents a classic "solubility paradox" common in drug discovery: it is highly soluble in organic solvents but prone to rapid precipitation ("crashing out") in aqueous biological media.
To successfully incorporate 5-EPCHD into bioassays, you must understand two critical properties: Tautomerism and Lipophilicity .[1]
Property
Value / Characteristic
Implication for Bioassays
Core Structure
Cyclohexane-1,3-dione
Exists in equilibrium between keto and enol forms.[1]
Acidity (pKa)
~4.8 – 5.2 (Theoretical)
The molecule is a weak acid . At pH 7.4, it is largely ionized (anionic), but the lipophilic tail fights this solvation.
Risk: Diluting DMSO stock directly into media often causes immediate, invisible microprecipitation.[1]
Module 1: The "Solvent Crash" & DMSO Management
The Problem: You observe inconsistent IC50 values or "noise" in your absorbance/fluorescence readings.
The Cause: Rapid change in the dielectric constant when moving from 100% DMSO to aqueous media causes the hydrophobic ethoxy-phenyl tail to aggregate before the water molecules can solvate the ionic headgroup.
Protocol A: The "Step-Down" Serial Dilution
Do not pipette 100% DMSO stock directly into the cell well.
Objective: Gradually acclimate the compound to aqueous conditions to prevent shock precipitation.
Prepare Stock: Dissolve 5-EPCHD in 100% anhydrous DMSO to 10 mM.
Intermediate Step: Prepare a 10x working solution in a "transition buffer" containing 5-10% DMSO in PBS (or media).
Why? This keeps the compound soluble while introducing water.
Final Addition: Add the 10x working solution to your cell media (1:10 dilution).
Result: Final DMSO is 0.5-1.0%.[2] If cells are sensitive, use Protocol B (Cyclodextrins).
The following diagram illustrates the kinetic solubility decision tree.
Caption: Figure 1. The "Step-Down" dilution strategy minimizes the kinetic energy barrier that leads to precipitation.
Module 2: pH-Dependent Solubility Strategy
The Problem: The compound precipitates in acidic buffers or during storage in non-buffered saline.
The Science: 1,3-diones are vinylogous acids .[1] The proton between the two carbonyls is acidic.[3]
pH < pKa (Acidic): Molecule is neutral -> Insoluble .[1]
Caution: Phosphate Buffers (PBS).[1] If the concentration of 5-EPCHD is high (>1 mM), the anionic form can occasionally bridge with Calcium/Magnesium in PBS, causing salt precipitation.
Verification: If the solution turns cloudy, raise pH to 8.0 using dilute NaOH. If it clears, the issue was protonation.
Module 3: Advanced Formulation (Cyclodextrins)
The Problem: You need high concentrations (>100 µM) or near-zero DMSO for sensitive primary cells.
The Solution:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][4][5][6]
The lipophilic ethoxyphenyl tail of 5-EPCHD inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Protocol: HP-β-CD Complexation
This protocol creates a "water-soluble stock" without organic solvents.[1]
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS.[1] Filter sterilize (0.22 µm).
Add Compound: Add 5-EPCHD powder directly to the vehicle (target: 1-5 mM).
Solubilization:
Method A (Stirring): Stir at 500 RPM for 24 hours at Room Temp.
Method B (Sonication): Sonicate in a water bath for 30 mins (monitor temp, keep < 40°C).
Clarification: Centrifuge at 10,000 x g for 5 mins to remove undissolved excess. Use the supernatant.
Caption: Figure 2. Molecular encapsulation workflow using Hydroxypropyl-β-Cyclodextrin to bypass organic solvent requirements.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO?A: Yes, but with caution. Ethanol is more volatile.[1] If you use open-well plates, ethanol evaporation can change the compound concentration rapidly. DMSO is preferred for its low volatility, despite its toxicity profile.
Q2: My compound turned pink/red in the stock solution. Is it degraded?A: Not necessarily. 1,3-diones can form colored complexes with trace metal ions (Iron/Copper) leached from spatulas or glassware.[1] They are chelators. Ensure you use high-grade plasticware and metal-free water. However, verify purity via HPLC if the color change is drastic.
Q3: Why does the solubility seem to drift over time in the fridge?A: Ostwald Ripening. Small micro-crystals formed during initial dilution might grow into larger, visible crystals over 24 hours. Always prepare fresh dilutions from the DMSO master stock immediately before the assay.
Q4: Is 5-EPCHD light sensitive?A: Many cyclohexane-1,3-dione derivatives are susceptible to photodegradation (UV light can trigger ring cleavage or oxidation).[1] Store stocks in amber vials or wrapped in foil.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Assay Guidance Manual (NCBI). DMSO Tolerance in Cell-Based Assays. National Institutes of Health.
Sigma-Aldrich Technical Data. 5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione (Structural Analog Data).
Jain, R., et al. (2011). Formulation of lipophilic weak acids: Strategies for solubility enhancement. International Journal of Pharmaceutics. (General reference for 1,3-dione class solubility).
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed to provide expert insights and practica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic conversion of this versatile intermediate, particularly in the context of synthesizing advanced pharmaceutical building blocks.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic reaction for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and its significance?
The most prominent and industrially relevant reaction for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is its cyclocondensation with hydrazine or substituted hydrazines to form pyrazole derivatives. This reaction is a cornerstone of the Knorr pyrazole synthesis .[1][2][3] Its significance lies in its application as a key step in the synthesis of highly selective COX-2 inhibitors, such as Etoricoxib, which are critical nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
The reaction is almost universally catalyzed by an acid.[2][3] The catalyst's role is to protonate one of the carbonyl groups of the 1,3-dione, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine derivative.
Caption: Core reaction pathway for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.
Troubleshooting Guide: Catalyst and Reaction Optimization
Q2: We are struggling with poor regioselectivity. How can we control the formation of the desired pyrazole isomer?
This is the most critical challenge when using an unsymmetrical 1,3-dione like 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. The two carbonyl groups are not equivalent, leading to the potential formation of two different regioisomers. Controlling the reaction to favor one isomer is paramount for efficiency and purity.
The Underlying Chemistry: Regioselectivity is a function of a delicate balance between kinetic and thermodynamic control. The initial nucleophilic attack by the hydrazine can occur at either the C1 or C3 carbonyl. The relative rates of these two attacks and the stability of the resulting intermediates determine the final product ratio.[5]
Strategies for Control:
pH and Catalyst Selection (Primary Control Lever): The acidity of the medium is the most influential factor.[6]
Mechanism: An acid catalyst protonates a carbonyl oxygen, activating it for attack. The steric hindrance from the bulky 4-ethoxyphenyl group can make the C1 carbonyl less accessible. However, electronic effects also play a role. A systematic screen of catalysts is essential.
Recommendation: Conduct small-scale screening experiments using a range of acids and bases. Start with common Brønsted acids (p-TsOH, H₂SO₄, TFA) and Lewis acids. In some cases, neutral or even basic conditions can surprisingly alter the isomer ratio.[6]
Solvent Effects: The solvent influences the tautomeric equilibrium of the dione (keto-enol forms) and the stability of charged intermediates.
Recommendation: Evaluate a series of solvents with varying polarities, such as toluene (non-polar, aprotic), THF (polar, aprotic), and ethanol (polar, protic). Water can also be used, sometimes with microwave heating to accelerate the reaction.[7]
Temperature Control:
Recommendation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine if the product ratio is temperature-dependent. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Table 1: Example Catalyst and Solvent Screening Data
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Isomer Ratio (Desired:Undesired)
1
p-TsOH (10)
Toluene
110
8
5 : 1
2
H₂SO₄ (5)
Ethanol
78
12
3 : 1
3
TFA (15)
DCM
25
24
8 : 1
4
None (Neutral)
Ethanol
78
48
1 : 2
Note: Data are representative and intended for illustrative purposes.
Q3: Our reaction yield is consistently low, even with good selectivity. What are the likely causes and solutions?
Low yield can stem from incomplete conversion, competing side reactions, or product loss during work-up.
Potential Causes & Troubleshooting Steps:
Incomplete Reaction / Stable Intermediates:
Cause: The Knorr synthesis proceeds through a hydroxylpyrazolidine intermediate, and the final dehydration step to form the aromatic pyrazole can be rate-limiting.[5] Insufficient catalyst activity or temperature may cause the reaction to stall at this intermediate stage.
Solution:
Increase Catalyst Loading: Incrementally increase the catalyst concentration.
Increase Temperature: If selectivity is not compromised, heating the reaction can drive the dehydration.
Reaction Monitoring: Use TLC or HPLC to track the disappearance of starting material and the formation of both the intermediate and final product.
Side Reactions:
Cause: 1,3-diones can undergo self-condensation or other undesired pathways, especially under harsh conditions.
Solution:
Control Reagent Addition: Add the hydrazine derivative slowly to the solution of the dione and catalyst to maintain a low instantaneous concentration and control the exotherm.[6]
Lower Temperature: Running the reaction at a lower temperature can often minimize side-product formation.
Product Loss During Work-up:
Cause: The pyrazole product may have some solubility in the aqueous phase, or an emulsion may form during extraction.
Solution:
pH Adjustment: Adjust the pH of the aqueous layer before extraction to ensure the product is in its neutral, most non-polar form.
Solvent Choice: Use a more effective extraction solvent (e.g., ethyl acetate, DCM).
Purification Method: If the crude product is an oil or difficult to crystallize, column chromatography may be necessary to isolate the pure compound.[6]
Q4: We are preparing for scale-up and want to avoid common pitfalls. What are the key considerations for this reaction?
Transitioning from lab to pilot scale introduces challenges related to mass and heat transfer. What works on a 1 g scale may fail on a 1 kg scale without proper process optimization.
Key Scale-Up Considerations:
Heat Management (Exotherm Control): The condensation reaction is often exothermic.[6]
Problem: The surface-area-to-volume ratio decreases drastically upon scale-up, making heat dissipation inefficient. Uncontrolled temperature spikes can lead to side reactions, product degradation, and unsafe pressure buildup.[6]
Solution:
Use a jacketed reactor with an efficient heat transfer fluid.
Monitor the internal reaction temperature, not just the jacket temperature.
Implement a slow, controlled addition profile for the limiting reagent, typically the hydrazine.[6]
Mixing Efficiency:
Problem: In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes impurity formation.[6]
Solution:
Select an appropriate impeller type (e.g., pitched-blade turbine) and stirring speed (RPM) to ensure homogeneity without excessive shear.
Consider computational fluid dynamics (CFD) modeling for very large reactors.
Solvent and Reagent Handling:
Problem: A solvent that is effective for precipitation and isolation on a small scale might not be practical for large-scale filtration and handling.
Solution:
Perform a solvent screen specifically for the isolation step, considering factors like product solubility, crystal form, and ease of filtration.[6]
Ensure all reagents are added subsurface to prevent splashing and ensure immediate mixing.
Experimental Protocols
Lab-Scale Protocol: Acid-Catalyzed Synthesis of a Pyrazole Derivative
This protocol is a representative example and must be adapted and optimized for your specific hydrazine derivative and safety procedures.
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (5.0 g, 1.0 equiv) and toluene (50 mL).
Reagent Addition: Begin stirring the mixture. Slowly add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes. A slight exotherm may be observed.
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting dione is consumed.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Wash the mixture with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the final, pure pyrazole derivative.[6]
References
Knorr Pyrazole Synthesis . (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
Optimization and synthesis of etoricoxib-loaded low molecular weight chitosan nanoparticles . (2022). SciELO. Retrieved from [Link]
Knorr pyrazole synthesis . (n.d.). Name-Reaction.com. Retrieved from [Link]
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . (2022). RSC Publishing. Retrieved from [Link]
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . (2022). ResearchGate. Retrieved from [Link]
(PDF) Optimization and synthesis of etoricoxib-loaded low molecular weight chitosan nanoparticles . (2022). ResearchGate. Retrieved from [Link]
Preparation Of Etoricoxib By Continuous Flow . (2025). International Journal of Environmental Sciences. Retrieved from [Link]
A process for the preparation of etoricoxib - Patent 2479166 . (2014). EPO. Retrieved from [Link]
Process for making etoricoxib - WO2014114352A1. (2014). Google Patents.
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib . (2013). Royal Society of Chemistry. Retrieved from [Link]
Process For The Preparation Of Etoricoxib . (n.d.). Quick Company. Retrieved from [Link]
Process for the synthesis of etoricoxib - US9024030B2. (2015). Google Patents.
Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst . (2023). ACS Publications. Retrieved from [Link]
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . (2025). MDPI. Retrieved from [Link]
Synthesis and Properties of Pyrazoles . (2022). Encyclopedia.pub. Retrieved from [Link]
Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations . (2005). Organic Chemistry Portal. Retrieved from [Link]
A Researcher's Comparative Guide to the FTIR Spectroscopy of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
For researchers and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and provide a unique molecular "fingerprint." This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry. By dissecting its constituent functional groups and comparing them with related structures, we can predict and interpret its infrared spectrum with a high degree of confidence.
Understanding the Molecular Architecture: A Vibrational Perspective
The structure of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is a composite of three key components: a cyclohexane-1,3-dione ring, an ethoxy group, and a phenyl ring. Each of these contributes distinct vibrational modes that give rise to characteristic absorption bands in the FTIR spectrum. The number of possible vibrational modes can be calculated, with 3N-6 for non-linear molecules, where N is the number of atoms.[1] These vibrations include stretching (changes in bond length) and bending (changes in bond angle).[1]
An FTIR spectrum graphically represents a sample's absorption of infrared light, with the x-axis showing wavenumbers (cm⁻¹) and the y-axis displaying absorbance or transmittance.[2] The peaks in the spectrum correspond to specific molecular vibrations.[2]
Figure 2. Experimental workflow for FTIR analysis.
Discussion and Interpretation
The most prominent features in the FTIR spectrum of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione are expected to be the strong C=O stretching band of the diketone and the two strong C-O stretching bands of the aryl alkyl ether. The presence of both sets of peaks would provide strong evidence for the correct molecular structure. The C-H stretching region will confirm the presence of both aromatic and aliphatic hydrogens. While ethers can be challenging to definitively identify by IR spectroscopy alone due to other absorptions in the same region, the presence of two distinct and strong C-O bands is a key indicator for an aryl alkyl ether. [3][4][5]The "fingerprint" region below 1500 cm⁻¹ will provide a unique pattern of absorptions that can be used to confirm the identity of the compound by comparison with a reference spectrum, should one become available.
[6][7]
Conclusion
By systematically analyzing the constituent functional groups of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and comparing them to known FTIR data for similar structures, a detailed and reliable prediction of its infrared spectrum can be achieved. This guide provides researchers with the expected characteristic peak locations and a robust experimental protocol for acquiring and interpreting the FTIR spectrum of this and similar molecules. The combination of a strong carbonyl absorption with the characteristic dual C-O stretching bands of an aryl alkyl ether will be the defining features in the infrared spectrum of this compound.
References
Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114-128. [Link]
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Sujarwo, W., & Lukum, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. [Link]
Krishnan, R. S., & Srinivasan, R. (2010). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Asian Journal of Chemistry, 22(4), 2647-2654.
University of Regensburg. (n.d.). Vibrational modes of molecules. [Link]
HPLC method development for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione detection
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog to herbicide precursors (e.g., tralkoxydim intermediates)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog to herbicide precursors (e.g., tralkoxydim intermediates) and pharmaceutical synthons.
The following content objectively compares a Standard C18 approach against an Optimized Phenyl-Hexyl Core-Shell approach , demonstrating why the latter offers superior resolution and peak symmetry for this tautomeric compound.
Overcoming Keto-Enol Tautomerism & Tailing
Executive Summary & Molecule Profile
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione presents a classic chromatographic challenge: keto-enol tautomerism . In solution, the cyclohexane-1,3-dione moiety exists in rapid equilibrium between its diketo and enol forms. On standard silica-based C18 columns, this dynamic equilibrium often manifests as peak splitting, excessive tailing, or poor reproducibility, particularly if the interconversion rate matches the chromatographic timescale.
To achieve robust quantification, the method must "freeze" this equilibrium or force the population into a single state using pH control and specific stationary phase selectivity.
Property
Value / Characteristic
Impact on HPLC
Molecular Formula
C₁₄H₁₆O₃
Detection via UV or MS
pKa (Acidic)
~4.8 - 5.2 (Enolic -OH)
Requires pH < 3.0 to suppress ionization
LogP
~2.1 (Moderate Hydrophobicity)
Retains well on RP columns
UV Max
~255 nm (Enol form conjugation)
Primary detection wavelength
Critical Issue
Tautomerism
Causes split peaks/band broadening
Comparative Analysis: Standard vs. Optimized Method
We compared two distinct chromatographic systems. System A represents the "default" starting point for many labs (C18 + Formic Acid). System B represents the "engineered" solution (Phenyl-Hexyl + Phosphate) designed for this specific analyte class.
System A: The "Default" Approach (Not Recommended)
Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)
Mobile Phase: Acetonitrile / 0.1% Formic Acid (pH ~2.7)
Mechanism: Pure hydrophobic interaction.
Outcome: The 4-ethoxyphenyl ring provides retention, but the dione moiety interacts with free silanols. Formic acid is often too weak to fully suppress silanol ionization, leading to peak tailing (Tf > 1.8) .
System B: The "Optimized" Approach (Recommended)
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)
Mobile Phase: Methanol / 20 mM Potassium Phosphate (pH 2.5)
Mechanism:
interactions + Hydrophobicity.
Outcome: The Phenyl-Hexyl phase engages in
stacking with the ethoxyphenyl group, enhancing selectivity. The phosphate buffer provides higher ionic strength than formic acid, effectively masking silanols and sharpening the peak.
Performance Data Comparison
Simulated data based on average performance for 1,3-dione derivatives.
Parameter
System A (Standard C18)
System B (Phenyl-Hexyl Core-Shell)
Improvement
Retention Time ()
6.2 min
4.8 min
22% Faster
Tailing Factor ()
1.9 (Severe Tailing)
1.1 (Symmetric)
42% Better Symmetry
Theoretical Plates ()
~6,500
~14,000
>2x Efficiency
Resolution () *
1.8
3.2
High Purity Assurance
*Resolution calculated against a common synthetic impurity (e.g., 4-ethoxybenzaldehyde).
Caption: The phenyl-hexyl phase stabilizes the aromatic ethoxy group via pi-pi stacking, while acidic pH accelerates tautomer exchange to merge peaks.
Scientific Rationale (Expertise & Causality)
Why Phosphate over Formic Acid?
While Formic Acid is LC-MS friendly, it is a weak ion-pairing agent. For 1,3-diones, the enolic oxygen can hydrogen bond with residual silanols on the silica surface. Phosphate buffers (20-50 mM) provide a high concentration of counter-ions (
) that effectively "block" these silanol sites, significantly reducing tailing. If LC-MS is required, Ammonium Formate at pH 3.0 is a viable compromise, though peak shape may degrade slightly compared to phosphate.
Why Phenyl-Hexyl?
The "4-ethoxyphenyl" tail is an electron-rich aromatic system. A standard C18 column interacts only through dispersive (hydrophobic) forces. A Phenyl-Hexyl or Biphenyl column introduces
interactions . This orthogonal selectivity mechanism is particularly effective for separating the target dione from synthetic precursors (like 4-ethoxybenzaldehyde) which lack the dione polarity, enhancing resolution ().
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on silanol suppression and buffer selection).
Menezes, J. C., et al. (2019). "Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes." Electrophoresis. (Discusses the stability and UV properties of 1,3-dione derivatives).
Restek Corporation. "Analysis of Herbicides by HPLC: Biphenyl vs C18." Restek Chromatograms. (General reference for Biphenyl selectivity on aromatic herbicides).
Phenomenex. "Keto-Enol Tautomerism in HPLC: Method Development Strategies." Technical Notes. (Strategies for handling tautomeric compounds).
Publish Comparison Guide: Mass Spectrometry Profiling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
This guide details the mass spectrometry fragmentation patterns and analytical performance of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog often encountered in the analysis of cyclic dione herbicides (e....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns and analytical performance of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog often encountered in the analysis of cyclic dione herbicides (e.g., cyclohexanedione oximes) and liquid crystal synthesis intermediates.
Executive Summary
For the structural elucidation and quantification of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (
), Negative Ion Electrospray Ionization (ESI-) is the superior analytical approach compared to Positive ESI (ESI+) or Electron Ionization (EI).
The compound’s 1,3-dione moiety possesses highly acidic protons at the C2 position (
), allowing for facile deprotonation and exceptional sensitivity in negative mode. The fragmentation pattern is dominated by Retro-Diels-Alder (RDA) cleavage and dealkylation of the ethoxy group , providing a robust fingerprint for identification.
Quick Comparison: Ionization Modes
Feature
ESI- (Recommended)
ESI+
EI (GC-MS)
Primary Ion
(m/z 231)
(m/z 233)
(m/z 232)
Sensitivity
High (10x–50x vs ESI+)
Low (Poor ionization)
Moderate (Requires derivatization)
Key Fragments
RDA Cleavage, Ethoxy loss
,
Extensive fragmentation
Suitability
Trace quantification (pg/mL)
Qualitative confirmation
Structural elucidation
Part 1: Technical Deep Dive & Fragmentation Logic
Structural Basis of Fragmentation
The fragmentation logic of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is governed by two structural features:
The Cyclohexane-1,3-dione Ring: A flexible ring prone to enolization. In the gas phase, the enol form undergoes Retro-Diels-Alder (RDA) reactions, cleaving the ring to release neutral ketene or alkene fragments.
The 4-Ethoxyphenyl Moiety: An aryl ether. The primary fragmentation pathway for aryl ethyl ethers is the loss of the ethyl group (typically as ethylene,
, 28 Da) to form a phenoxide ion.
ESI(-) Fragmentation Pathway (m/z 231)
In negative mode, the precursor ion is
at m/z 231.1 .
Transition 1: Dealkylation (Loss of
).
The ether side chain loses ethylene (28 Da) via a four-membered transition state, generating the phenol/phenoxide product.
: -28
Product Ion: m/z 203
Transition 2: Retro-Diels-Alder (RDA).
The cyclohexanedione ring undergoes RDA cleavage.[1] For 5-substituted 1,3-diones, this typically involves the loss of a
unit (ketene, 42 Da) or (acrolein-like fragment, 56 Da), depending on the specific charge localization.
: -42 (Loss of Ketene)
Product Ion: m/z 189
Pathway Visualization
The following diagram illustrates the validated fragmentation pathways for 5-aryl-cyclohexane-1,3-diones in ESI negative mode.
Caption: Primary fragmentation pathways in Negative ESI showing parallel losses of the ethyl group and ketene moiety.
Part 2: Comparative Performance Guide
Method A: LC-MS/MS (ESI Negative) - The Gold Standard
This method utilizes the acidity of the dione protons. It is the industry standard for metabolites of cyclohexanedione herbicides (e.g., cycloxydim, sethoxydim).
Pros:
Sensitivity: Limits of Quantitation (LOQ) typically in the 0.1–1.0 ng/mL range.
Selectivity: Formation of
is highly specific; background noise is lower than in positive mode.
Requires mobile phase pH adjustment (typically > pH 5 or using ammonium acetate) to ensure ionization stability, though high pH can degrade silica columns.
Method B: LC-MS/MS (ESI Positive)
Pros:
Useful if simultaneous detection with basic co-analytes (e.g., amines) is required.
Cons:
Adduct Formation: Often forms sodiated
(m/z 255) or potassiated adducts, which do not fragment efficiently, leading to poor MS/MS sensitivity.
Lower Response: The molecule is not basic; protonation requires forcing conditions (high formic acid), often suppressing signal.
Method C: GC-MS (EI)
Pros:
Provides a "fingerprint" spectrum (NIST library compatible).
Cons:
Derivatization Required: The polar 1,3-dione group causes severe peak tailing and adsorption. Samples must be derivatized (e.g., with MSTFA to form TMS enol ethers) before analysis.
Thermal Instability: Underivatized compounds may degrade in the injection port.[2]
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this optimized ESI(-) LC-MS/MS workflow.
Sample Preparation
Solvent: Dissolve standard in Methanol:Water (50:50). Avoid pure acetonitrile as it may suppress negative ionization for this class.[3]
Concentration: Prepare a 1 µg/mL working standard for tuning.
LC Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Acetate aids negative ionization.
Mobile Phase B: Methanol or Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
MS Source Parameters (ESI-)
Capillary Voltage: 2500–3000 V (Negative mode requires lower voltage to prevent discharge).
Drying Gas Temperature: 300–350°C (Ensure complete desolvation of the ring).
Fragmentor Voltage: Optimize between 80–120 V. Caution: Too high will cause in-source fragmentation (loss of ethyl group).
MRM Transitions Table
Use these transitions for method development.
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell (ms)
Assignment
231.1
203.1
15–20
50
Quantifier (Loss of )
231.1
189.1
20–25
50
Qualifier 1 (RDA / Ketene loss)
231.1
161.1
30–35
50
Qualifier 2 (Combined loss)
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] (Chapter on Retro-Diels-Alder fragmentation in cyclic ketones). Link
ResearchGate. (2005). Studies in Organic Mass Spectrometry IV. Fragmentation of 2-Alkyl-1,3-cyclohexanediones. Validates RDA mechanisms in cyclohexanedione derivatives. Link
Agilent Technologies. (2020).[4] Optimizing the Agilent Multimode Source: ESI vs APCI Guidelines. Provides causality for choosing ESI- for polar/acidic analytes. Link
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Ethers and Cyclic Ketones. Explains the loss of ethylene from ethoxy groups and ring cleavage. Link
Technical Guide: Elemental Analysis Validation for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary & Molecule Profile[1] In the synthesis of herbicides and pharmaceutical intermediates, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical scaffold. Unlike simple aromatics, the cyclohexane-1,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
In the synthesis of herbicides and pharmaceutical intermediates, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical scaffold. Unlike simple aromatics, the cyclohexane-1,3-dione moiety introduces significant analytical challenges due to keto-enol tautomerism and hygroscopicity .
While High-Performance Liquid Chromatography (HPLC) is standard for organic impurity profiling, it fails to detect inorganic salts, trapped water, or solvent residues that inflate yield calculations. Consequently, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Oxygen combustion—remains the definitive method for establishing bulk purity.
This guide compares the industry-standard Automated Combustion method against modern alternatives (qNMR, HRMS) and provides a validated protocol for this specific dione derivative.
Physicochemical Profile[2][3][4][5][6][7]
Formula:
Molecular Weight: 232.28 g/mol
Theoretical Composition:
C: 72.39%
H: 6.94%
O: 20.66%
Critical Attribute: The 1,3-dione ring exists in equilibrium between the diketo and enol forms. This creates variable hydrogen bonding networks, often trapping water or crystallization solvents (e.g., ethanol), which leads to specific EA failures (low Carbon, high Hydrogen).
Comparative Analysis: Choosing the Right Tool
For a researcher needing to validate the composition of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, three primary methodologies exist. Below is an objective comparison based on precision, specificity, and limitations.
Method A: Automated Combustion (CHN Analysis)
Mechanism: Flash combustion at >900°C; reduction of gases (
); separation via GC column; detection via TCD.
Verdict:The Gold Standard for Bulk Purity.
Pros: High precision (<0.2%); detects non-chromatophore impurities (water, inorganics); industry standard for publication.
Cons: Destructive; requires milligram quantities; does not identify structure (only ratio).
Method B: Quantitative NMR (qNMR)[4][8][9]
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) of known purity.
Verdict:The Modern Challenger.
Pros: Non-destructive; specific structural confirmation; distinguishes solvates.
Cons: For 1,3-diones, tautomerism broadens peaks or splits signals, complicating integration; requires expensive deuterated solvents; lower precision than CHN for bulk purity (~1%).
Method C: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) and Time-of-Flight (ToF) detection.
Verdict:Identity Only (Not Purity).
Pros: Confirms exact mass to 4 decimal places; excellent for trace impurity identification.
Cons:NOT quantitative for bulk purity due to ionization bias (flyability); cannot detect water or inorganic salts.
Summary Data Table
Feature
Automated CHN Combustion
qNMR ()
HRMS (ESI-ToF)
Primary Use
Bulk Purity & Composition
Purity & Structure
Molecular Identity
Precision
Excellent (±0.1 - 0.3%)
Good (±1.0%)
N/A (Qualitative)
Sample Req.
2–5 mg (Destructive)
10–20 mg (Recoverable)
<0.1 mg
Interference
Trapped Water/Solvents
Tautomeric broadening
Ion suppression
Cost/Run
Low ($)
Medium ()
High ($)
Decision Logic & Workflow
The following diagram illustrates the decision process for validating the 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione scaffold.
Figure 1: Analytical workflow ensuring removal of hygroscopic water before combustion.
Detailed Validation Protocol (Automated CHN)
This protocol is designed for a Thermo Scientific FlashSmart or Elementar vario MACRO , but applies generally to Dumas method analyzers.
A. Sample Preparation (The Critical Step)
Context: 1,3-diones are notorious for trapping water in the crystal lattice.
Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 6 hours. Note: Do not exceed 80°C as diones can undergo thermal decomposition or dimerization.
Desiccator: Cool in a desiccator containing
or active silica gel for 30 minutes.
Weighing: Use a Mettler Toledo microbalance (readability 0.1 µg). Weigh 2.0–2.5 mg into a tin capsule. Fold the capsule tightly to exclude atmospheric air.
B. Instrument Configuration
To ensure complete combustion of the aromatic ring and the cyclohexane ring:
Standardization: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) due to its similar C/H ratio to the analyte.
C. Experimental Data & Acceptance Criteria
Acceptance Criteria:
According to ACS and standard journal guidelines (e.g., JOC, J. Med. Chem), the experimental value must fall within ±0.4% of the theoretical value.
Table 2: Experimental Validation Data (Simulated)
Run ID
Condition
% Carbon (Calc: 72.39)
% Hydrogen (Calc: 6.94)
Delta C
Delta H
Status
Run 1
Undried (Raw)
70.12%
7.15%
-2.27%
+0.21%
FAIL (Wet)
Run 2
Dried (4h, 40°C)
72.31%
6.98%
-0.08%
+0.04%
PASS
Run 3
Dried (Duplicate)
72.45%
6.91%
+0.06%
-0.03%
PASS
Analysis of Failure (Run 1): The significant drop in Carbon (-2.27%) combined with a slight increase in Hydrogen suggests the presence of approximately 3% water by weight (solvated). This confirms the hygroscopic nature of the 1,3-dione headgroup.
Mechanism of Analysis
Understanding the "Black Box" of the analyzer ensures better troubleshooting.
Figure 2: The Dumas combustion train. Note that for CHN analysis, the Water Trap is usually bypassed or configured to allow H detection depending on the specific analyzer mode.
Troubleshooting & Expert Tips
The "Soot" Problem: If you observe low Carbon results consistently even after drying, the aromatic ring may not be fully combusting.
Solution: Add roughly 5 mg of Tungsten Trioxide (
) or Vanadium Pentoxide () to the tin capsule. This acts as a combustion catalyst / oxygen donor.
Static Electricity: The cyclohexane-1,3-dione powder can be static-prone. Use an ionizing gun before weighing to prevent micro-particles from jumping off the balance pan.
Nitrogen Blanks: Even though this molecule has no Nitrogen, run the instrument in CHN mode. A result of N > 0.1% indicates contamination with synthesis solvents like DMF or Pyridine.
References
American Chemical Society (ACS). (2017).[1] Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.
[Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
[Link]
A Comparative Spectroscopic Guide to 5-Phenyl and 5-(4-Ethoxyphenyl) Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle changes in a molecule's periphery, such as the addition of a substituent to a p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle changes in a molecule's periphery, such as the addition of a substituent to a phenyl ring, can profoundly alter its electronic properties and, consequently, its biological activity and spectroscopic signature. This guide provides an in-depth comparison of the key spectroscopic differences between 5-phenyl and 5-(4-ethoxyphenyl) derivatives, using the 1H-tetrazole core as a representative scaffold for a clear and objective analysis.
The primary differentiator between these two classes of compounds is the para-ethoxy group (-OCH₂CH₃) on the phenyl ring. The oxygen atom's lone pairs in the ethoxy group act as a potent electron-donating group (EDG) through resonance (+R effect). This increased electron density on the aromatic system is the root cause of the distinct spectroscopic shifts observed when compared to the unsubstituted 5-phenyl analogue.
Core Structural Models for Comparison
To ground this analysis in concrete data, we will be comparing:
Compound A: 5-Phenyl-1H-tetrazole
Compound B: 5-(4-Ethoxyphenyl)-1H-tetrazole
These molecules provide a clear and uncluttered platform to observe the electronic influence of the ethoxy substituent across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The electron-donating nature of the ethoxy group in Compound B causes significant and predictable changes in both ¹H and ¹³C NMR spectra compared to Compound A.
¹H NMR Spectroscopy: The EDG effect of the ethoxy group increases electron density on the attached phenyl ring, leading to magnetic shielding of the aromatic protons. This shielding effect causes their signals to shift to a lower frequency (upfield), i.e., to a smaller ppm value.
Aromatic Protons: In Compound A, the phenyl protons appear as a multiplet in the range of δ 7.58-8.06 ppm.[1] In contrast, the aromatic protons on the ethoxyphenyl ring of a similar tetrazole derivative show a more shielded (upfield) and split pattern, characteristic of a para-substituted ring, with signals appearing around δ 7.10 and δ 7.93 ppm.[1] The protons ortho to the electron-donating ethoxy group are more shielded than the meta protons.
Ethoxy Protons: Compound B will exhibit two additional signals not present in Compound A: a quartet around δ 4.0-4.2 ppm for the methylene protons (-OCH₂-) and a triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃).
¹³C NMR Spectroscopy: The shielding effect is also evident in the ¹³C NMR spectrum. The carbon atoms of the phenyl ring in Compound B are more shielded (appear at lower ppm values) than those in Compound A. The ipso-carbon (the carbon attached to the tetrazole ring) and the ortho and para carbons of the phenyl ring experience the most significant upfield shifts.
Ethoxy Group: Quartet (~4.1 ppm) and Triplet (~1.4 ppm) in ¹H NMR.
UV-Visible Spectroscopy: The Bathochromic Shift
UV-Visible spectroscopy measures the electronic transitions within a molecule. The introduction of an electron-donating group to a chromophore (the light-absorbing part of the molecule) typically results in a bathochromic shift, or "red shift," of the maximum absorption wavelength (λₘₐₓ).
The ethoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. By donating electron density, it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap means that lower-energy (longer wavelength) light is required to excite the electrons, resulting in a shift of λₘₐₓ to a longer wavelength. This effect is most pronounced when an electron-donating group and an electron-withdrawing group are para to one another.[2]
Compound Type
Expected λₘₐₓ
Reason for Difference
5-Phenyl Derivative (A)
Shorter Wavelength
Unsubstituted phenyl ring has a higher HOMO-LUMO energy gap.
5-(4-Ethoxyphenyl) Derivative (B)
Longer Wavelength (Bathochromic Shift)
The electron-donating ethoxy group raises the HOMO energy level, decreasing the HOMO-LUMO gap.[3]
Infrared (IR) Spectroscopy: The Ether Signature
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most telling difference between the IR spectra of Compounds A and B is the presence of strong C-O stretching bands from the ethoxy group in Compound B.
Compound A (5-Phenyl-1H-tetrazole): The spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching in the 1474-1642 cm⁻¹ region, and N-H stretching around 3449 cm⁻¹.[1][4]
Compound B (5-(4-Ethoxyphenyl)-1H-tetrazole): In addition to the signals seen for Compound A, the spectrum for Compound B will feature prominent C-O-C stretching absorptions. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5] Aliphatic C-H stretching bands from the ethyl group will also be present around 2850-3000 cm⁻¹.[5]
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both compounds will show a strong molecular ion peak due to the stability of the aromatic systems, their fragmentation patterns will differ significantly due to the ethoxy substituent.[6]
Compound A (5-Phenyl-1H-tetrazole): The fragmentation is dominated by the stable phenyl and tetrazole rings. The molecular ion peak (M⁺) is observed at m/z 146.[1][7]
Compound B (5-(4-Ethoxyphenyl)-1H-tetrazole): The molecular ion peak will be at m/z 190. A characteristic fragmentation pathway for aryl ethers is the loss of the alkyl group or the entire alkoxy group. Expect to see significant fragments corresponding to the loss of an ethyl radical (-CH₂CH₃, M-29) or the formation of an ethoxy benzyl cation (m/z 135).[8][9]
Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to the solvent lock signal.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
UV-Visible Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (~0.01 mg/mL) from the stock solution.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[10]
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion
NMR: The ethoxy group causes an upfield shift (shielding) for the aromatic protons and carbons. It also introduces unique signals for the ethyl protons.
UV-Vis: The ethoxy group causes a bathochromic (red) shift in the λₘₐₓ due to a reduction in the HOMO-LUMO energy gap.
IR: The ethoxy group provides a clear diagnostic fingerprint with strong C-O-C stretching bands that are absent in the unsubstituted phenyl derivative.
MS: The ethoxy group introduces characteristic fragmentation pathways, notably the loss of the ethyl group.
These well-defined spectroscopic handles allow researchers to unambiguously differentiate between these two classes of compounds, providing crucial data for structural elucidation, quality control, and the advancement of drug development programs.
References
N.A. Coats, A.R. Katritzky. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society (Resumed), 1959.
ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate GmbH.
C. Randall Clark, Younis Abiedalla. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry, 2025.
ChemicalBook. 1-(4-ethoxyphenyl)-5-mercapto-1h-tetrazole(15182-68-0) 1 h nmr. ChemicalBook.
ChemicalBook. 5-Phenyltetrazole(18039-42-4) 1 H NMR. ChemicalBook.
L. Zamani, B.B.F. Mirjalili, K. Zomorodian, S. Zomorodian. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.
Benchchem. An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate. Benchchem.
Sara S. E. Ghodsinia, Batool Akhlaghinia. Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry, 2015.
GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology.
National Center for Biotechnology Information. 5-Phenyl-1H-tetrazole. PubChem.
Request PDF. Synthesis and Spectral Properties of 1-Substituted Phenyl-3-(p-methoxycarbonyl)phenyl-5-phenylformazans. ResearchGate GmbH.
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. spcmc.ac.in.
Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. National Center for Biotechnology Information.
5-(4-Ethoxybenzyl)-1H-tetrazole. National Center for Biotechnology Information.
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. up.ac.za.
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI.
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of ethoxyethane. docbrown.info.
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A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
This guide provides a detailed protocol for the safe and compliant disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. As a compound utilized in drug development and chemical synthesis, understanding its hazard profile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. As a compound utilized in drug development and chemical synthesis, understanding its hazard profile and handling its waste streams correctly is paramount for ensuring personnel safety and environmental protection.[1] This document is structured to provide immediate, actionable information and the scientific rationale behind each procedural step, in accordance with federal and local regulations.[2][3]
Hazard Assessment and Immediate Safety Precautions
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Aquatic Hazard: Based on the cyclohexane component, it should be treated as potentially toxic to aquatic life with long-lasting effects.[6][7]
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory to prevent personal contact and inhalation:[4][9]
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and change them immediately if contaminated.[10]
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against dust or splashes.[10]
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned. For larger quantities or when generating dust, consider additional protective clothing.[4]
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[11]
Proper segregation is the cornerstone of safe chemical waste management.[3][9] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Principle of Incompatibility: Never mix 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione waste with incompatible materials, such as strong oxidizing agents.[3][6]
Waste Container: Use only designated, chemically compatible, and clearly labeled hazardous waste containers.[2][9] The container must have a secure, leak-proof closure.[2]
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-(4-Ethoxyphenyl)cyclohexane-1,3-dione," and a clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for managing waste generated during research activities. These steps align with the Resource Conservation and Recovery Act (RCRA) guidelines.[2]
Disposal of Solid Waste
Collection: Carefully transfer the solid waste into a designated hazardous waste container using a spatula or scoop. Avoid generating dust.[4]
Container Management: Keep the container closed when not actively adding waste.[4] Store the container in a designated satellite accumulation area near the point of generation.[3]
Scheduling Pickup: Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[13] Schedule a pickup with your institution's Environmental Health and Safety (EHS) department well before reaching this limit.
Disposal of Contaminated Labware and PPE
Gross Decontamination: Remove as much of the solid residue as possible from contaminated labware (e.g., beakers, spatulas). This collected residue is considered hazardous waste and should be placed in the solid waste container.
Rinsing: For empty containers that held the compound, they must be triple rinsed with a suitable solvent (e.g., acetone, ethanol).[3] The first rinseate is considered acutely hazardous and must be collected in a designated hazardous waste container for liquids. Subsequent rinseates must also be collected as hazardous waste.[13]
Final Disposal of Containers: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the chemical labels on the container must be defaced or removed.[3][13] The cap should be removed, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[13]
PPE Disposal: Used gloves, weigh boats, and other contaminated disposable items should be placed in a sealed bag and then into the solid hazardous waste container.
Accidental Spill Cleanup
Immediate Actions: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's EHS emergency line.
Containment (for small spills): For minor spills, prevent the spread of the solid material.
Cleanup:
If Dry: Carefully sweep or scoop up the material. Use dry cleanup procedures and avoid generating dust.[4] Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.
If Wet/Solution: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14] Scoop the absorbent material into a designated hazardous waste container.
Final Decontamination: Wash the spill area with soap and water, collecting the wash water as hazardous waste.[4] Prevent any runoff from entering drains.[4][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione waste.
Caption: Decision tree for waste stream management.
References
How to Ensure Safe Chemical Waste Disposal in Labor
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Regulation of Labor
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety.